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Compound of Interest

Compound Name: 2-Fluoro-5-iodobenzylamine

Cat. No.: B15091126

Introduction

N-Aryl-2-fluoro-5-iodobenzylamines are valuable scaffolds in medicinal chemistry and drug
development. The presence of the fluorine atom can enhance metabolic stability and binding
affinity, while the iodine atom provides a versatile handle for further functionalization through
cross-coupling reactions. This protocol details a reliable and efficient method for the synthesis
of N-aryl-2-fluoro-5-iodobenzylamines via a one-pot reductive amination procedure.

Methodology

The synthesis proceeds through the reductive amination of commercially available 2-fluoro-5-
iodobenzaldehyde with a selected aryl amine. This method is advantageous due to its
operational simplicity, mild reaction conditions, and broad substrate scope. Sodium
triacetoxyborohydride is employed as a mild and selective reducing agent, which is particularly
suitable for acid-sensitive substrates.[1][2]

Experimental Protocol: Synthesis of N-(phenyl)-1-(2-
fluoro-5-iodophenyl)methanamine

This protocol describes the synthesis of a representative N-aryl-2-fluoro-5-iodobenzylamine,
where the aryl group is phenyl. The same procedure can be adapted for other aryl amines.

Materials and Reagents
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) ] Molecular
Reagent/Materi Chemical . . .
Weight (g/mol  Quantity Supplier Notes
al Formula
)
2-Fluoro-5- )
. Commercially
iodobenzaldehyd  C7H4FIO 250.01 1.0 g (4.0 mmol) )
available[3]
e
- 0.37g (4.0 o
Aniline CeH7N 93.13 Freshly distilled
mmol)
Sodium
_ 1.27 g (6.0
triacetoxyborohy CeH10BNaOs 211.94
) mmol)
dride
Dichloromethane
CH2Cl2 84.93 40 mL Anhydrous
(DCM)
] ) 0.23mL (4.0 _
Acetic Acid CHsCOOH 60.05 Glacial
mmol)
Saturated
Sodium NaHCOs 84.01 50 mL Aqueous solution
Bicarbonate
Saturated
Brine NaCl 58.44 50 mL )
aqueous solution
Anhydrous
Magnesium MgSOa 120.37 5¢
Sulfate
) As needed for
Diethyl Ether (C2H5)20 74.12 o
purification
As needed for
Hexanes CeH1a 86.18 o
purification
Procedure
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add
2-fluoro-5-iodobenzaldehyde (1.0 g, 4.0 mmol) and anhydrous dichloromethane (20 mL).

Addition of Amine and Acid: Add aniline (0.37 g, 4.0 mmol) to the solution, followed by glacial
acetic acid (0.23 mL, 4.0 mmol). Stir the mixture at room temperature for 30 minutes.

Addition of Reducing Agent: In a separate container, dissolve sodium triacetoxyborohydride
(1.27 g, 6.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution to the reaction
mixture dropwise over 10 minutes.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of
the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed
(typically 2-4 hours).

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate
solution (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer
with dichloromethane (2 x 25 mL).

Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer
over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain
the crude product.

Final Purification: The crude product can be purified by column chromatography on silica gel
using a mixture of hexanes and diethyl ether as the eluent to afford the pure N-(phenyl)-1-(2-
fluoro-5-iodophenyl)methanamine.

Expected Yield: 80-90%

Synthesis Workflow
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Caption: Workflow for the synthesis of N-aryl-2-fluoro-5-iodobenzylamine.
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Safety Precautions

e Handle all chemicals in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

e Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with
care.

o Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin
contact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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